Argiotoxin 659

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Argiotoxin 659 is a N-acyl-amino acid.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

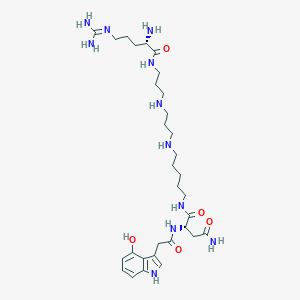

Argiotoxin 659 (ArgTX-659) is characterized by the molecular formula C31H53N11O5 and a molecular weight of approximately 637.79 g/mol. Its structure is similar to that of Argiotoxin 636, with modifications that enhance its biological activity. The synthesis of ArgTX-659 involves multi-step chemical processes that have been optimized over time to improve yield and efficiency .

Biological Mechanisms

This compound acts primarily as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research has shown that ArgTX-659 can effectively block NMDA receptor-mediated excitatory postsynaptic currents in rat hippocampal neurons at low concentrations . This blockade occurs without impairing long-term potentiation, suggesting potential for cognitive enhancement applications .

Neurological Disorders

Due to its action on NMDA receptors, ArgTX-659 is being investigated for its potential in treating various neurological disorders:

- Epilepsy : Studies suggest that NMDA receptor antagonists can reduce seizure activity. ArgTX-659 may offer a novel approach to managing epilepsy by modulating excitatory neurotransmission .

- Alzheimer's Disease : Given its neuroprotective properties, ArgTX-659 could be explored as a therapeutic agent for Alzheimer's disease, potentially mitigating neurodegeneration associated with excitotoxicity .

Pain Management

This compound has demonstrated analgesic properties in preclinical models. Its ability to inhibit excitatory transmission may provide a basis for developing new pain relief strategies without the side effects associated with traditional opioids .

Cosmetic Applications

Recent studies have highlighted ArgTX-659's potential as a melanogenesis inhibitor, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation without cytotoxic effects .

Case Study 1: NMDA Receptor Modulation

In a study involving rat hippocampal neurons, ArgTX-659 was shown to non-competitively inhibit NMDA receptor activity at concentrations as low as 20 µM. This effect was associated with significant reductions in calcium influx during synaptic activity, underscoring its potential as a neuroprotective agent .

| Parameter | Value |

|---|---|

| Concentration | 20 µM |

| Inhibition Type | Non-competitive |

| Effect on Calcium Influx | Significant |

Case Study 2: Analgesic Effects

In animal models of pain, ArgTX-659 exhibited dose-dependent analgesic effects comparable to established pain relievers. The mechanism was linked to its ability to block glutamate-mediated excitatory signaling in pain pathways .

| Parameter | Value |

|---|---|

| ED50 (Effective Dose) | 0.8 pmol/mg |

| Pain Model | Animal Model |

| Mechanism | Glutamate Block |

Propriétés

Numéro CAS |

111944-83-3 |

|---|---|

Formule moléculaire |

C31H53N11O5 |

Poids moléculaire |

659.8 g/mol |

Nom IUPAC |

(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40)/t22-,24-/m0/s1 |

Clé InChI |

ONYMEUPDKAAGRV-UPVQGACJSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |

SMILES isomérique |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N |

Synonymes |

argiopinin 3 argiopinin III argiopinine 3 argiotoxin 659 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.